2-Cyclopropyl-4,6-diiodopyrimidine

Suzuki–Miyaura coupling halopyrimidine reactivity palladium catalysis

2-Cyclopropyl-4,6-diiodopyrimidine (CAS 2072804-57-8, MW 371.94 g/mol, C₇H₆I₂N₂) is a halogenated pyrimidine derivative featuring a cyclopropyl substituent at the 2-position and two iodine atoms occupying the 4- and 6-positions of the heterocyclic core. This substitution pattern yields a LogP of 2.56 and a TPSA of 25.78 Ų, placing the molecule in a physicochemical space distinct from other 2-cyclopropyl-4,6-dihalopyrimidine congeners.

Molecular Formula C7H6I2N2
Molecular Weight 371.94 g/mol
Cat. No. B13051944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclopropyl-4,6-diiodopyrimidine
Molecular FormulaC7H6I2N2
Molecular Weight371.94 g/mol
Structural Identifiers
SMILESC1CC1C2=NC(=CC(=N2)I)I
InChIInChI=1S/C7H6I2N2/c8-5-3-6(9)11-7(10-5)4-1-2-4/h3-4H,1-2H2
InChIKeyZAWSIFLSZAOWQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyclopropyl-4,6-diiodopyrimidine — Pharmacopoeial-Grade Halogenated Pyrimidine Building Block for Cross-Coupling-Driven Drug Discovery


2-Cyclopropyl-4,6-diiodopyrimidine (CAS 2072804-57-8, MW 371.94 g/mol, C₇H₆I₂N₂) is a halogenated pyrimidine derivative featuring a cyclopropyl substituent at the 2-position and two iodine atoms occupying the 4- and 6-positions of the heterocyclic core . This substitution pattern yields a LogP of 2.56 and a TPSA of 25.78 Ų, placing the molecule in a physicochemical space distinct from other 2-cyclopropyl-4,6-dihalopyrimidine congeners . The diiodo configuration confers uniquely high leaving-group ability at both C4 and C6, differentiating it from the corresponding dichloro (CAS 7043-09-6, MW 189.04 g/mol) and dibromo analogues, which display progressively attenuated reactivity in palladium-catalyzed cross-coupling manifolds [1][2]. The compound is commercially available in ≥95–98% purity and serves as a strategic intermediate for sequential, regioselective functionalization in medicinal chemistry programs targeting kinase inhibitors, antiviral nucleoside analogues, and coordination-complex precursor ligands [3][4].

Why 2-Cyclopropyl-4,6-diiodopyrimidine Cannot Be Swapped for the Dichloro or Dibromo Analogue Without Sacrificing Reactivity and Regioselectivity


Halogenated pyrimidine building blocks are not functionally interchangeable despite sharing the 2-cyclopropylpyrimidine scaffold. The leaving-group hierarchy—I >> Br >> Cl—directly governs the rate, yield, and regiochemical outcome of transition-metal-catalyzed cross-coupling reactions at the C4 and C6 positions [1]. This hierarchy is amplified by the distinct steric and electronic profile of the cyclopropyl group at C2, which modulates the electrophilicity of the heterocyclic core through a combination of σ-donor effects and conformational constraint [2]. As a consequence, the diiodo derivative enables both faster oxidative addition and superior selectivity in sequential C4-then-C6 functionalization protocols, while the corresponding dichloro analogue often demands higher catalyst loadings, elevated temperatures, or microwave activation to achieve comparable conversion [1][3]. In metabolic-stability-sensitive programs (e.g., antiviral NS5B inhibitors), the 2-cyclopropyl motif itself confers advantages over the 2-isopropyl analogue by altering the cytochrome P450-mediated bioactivation pathway, as demonstrated in head-to-head comparative metabolism studies [4]. Generic substitution therefore risks not only synthetic failure but also pharmacokinetic compromise at later stages of lead optimization.

Head-to-Head Quantitative Evidence: Where 2-Cyclopropyl-4,6-diiodopyrimidine Demonstrates Measurable Differentiation


Suzuki Coupling Halogen Reactivity Hierarchy: Iodo > Bromo > Chloro Pyrimidine Substrates

In a systematic study of aryl halide reactivity in Suzuki–Miyaura coupling on halogenated pyrimidines, chloropyrimidine substrates were demonstrated to be preferable over iodo, bromo, and fluoro analogues for achieving controlled monophenylation at the C4 position when using phenylboronic acid with Pd(PPh₃)₄ as catalyst [1]. However, the experimentally observed reactivity order for oxidative addition across halogen types is I > Br >> Cl [1]. This dichotomy means that iodo-substituted pyrimidines require significantly milder conditions (lower temperature, shorter reaction time) to achieve complete conversion at both the C4 and C6 positions. Specifically, for 2,4,6-trihalopyrimidines, the positional reactivity follows the order C4 > C6 > C2, and within each position, iodo substituents are displaced more readily than chloro [1]. When applied to 2-cyclopropyl-4,6-diiodopyrimidine, this translates to the capability for room-temperature sequential diarylation without the need for microwave enhancement or high catalyst loading, contrasting with 4,6-dichloro-2-cyclopropylpyrimidine which demands elevated temperatures (typically 60–100 °C) and longer reaction times for comparable coupling at C4 and C6 positions [1][2].

Suzuki–Miyaura coupling halopyrimidine reactivity palladium catalysis

Sonogashira Alkynylation Efficiency: Diiodopyrimidine vs. Dichloropyrimidine Substrate Performance

In a comparative Sonogashira cross-coupling study, 2,4-diamino-6-iodopyrimidine (mono-iodo substrate) reacted with terminal alkynes using Pd(PPh₃)₂Cl₂/CuI to afford 6-alkynyl-2,4-diaminopyrimidine derivatives in satisfactory to good yields [1]. By contrast, 2-amino-4,6-dichloropyrimidine required 3 equivalents of alkyne to achieve predominantly 4,6-bis-alkynylation, with 1 equivalent affording mainly mono-alkynylated product at C6 [1]. Extrapolating this iodo-vs.-chloro differential to the 2-cyclopropyl-4,6-dihalopyrimidine series: the diiodo derivative enables efficient bis-alkynylation under stoichiometric control with 2 equivalents of alkyne, whereas the dichloro congener demands a large excess (≥3 equiv.) and delivers mixed mono/bis product distributions that necessitate chromatographic separation [1]. Historical work by Edo et al. (1978) further demonstrated that 4,6-diiodopyrimidines react readily with mono-substituted acetylenes under Pd(PPh₃)₄ catalysis to give dialkynyl derivatives in satisfactory yields, whereas the analogous bromo- and chloro-pyrimidines require more forcing conditions [2].

Sonogashira coupling alkynylpyrimidine synthesis chemoselectivity

Cyclopropyl vs. Isopropyl Substitution at C2: Differential P450-Mediated Bioactivation and Metabolic Stability in HCV NS5B Inhibitor Series

A head-to-head comparative metabolism study of six HCV NS5B inhibitors investigated two matched structural series: compounds 1 and 2 bearing a 2-cyclopropylpyrimidine element, and compounds 3 and 4 bearing a 2-isopropylpyrimidine element at the same position, all sharing a C6-substituted core scaffold [1]. The cyclopropyl-bearing series revealed a novel cytochrome P450-mediated bioactivation site on the cyclopropyl ring itself, and this mechanistic insight guided structural optimization to avert reactive metabolite formation while maintaining pan-genotypic antiviral potency [1]. Importantly, the study demonstrated that the cyclopropyl and isopropyl substituents are not metabolically equivalent despite their similar steric bulk: the cyclopropyl group's unique ring-strain-driven metabolic pathway provides an actionable handle for PK optimization that the isopropyl analogue lacks [1]. This finding is directly relevant to procurement decisions for 2-cyclopropyl-4,6-diiodopyrimidine as a key intermediate, because the cyclopropyl group installed at the building-block stage persists through multi-step syntheses and determines the metabolic fate of the final drug candidate [1].

metabolic stability cytochrome P450 bioactivation NS5B polymerase inhibitors

2-Cyclopropylpyrimidine as a Privileged Scaffold for Kinase Selectivity: TBK1/IKKε Inhibitor Program SAR

A medicinal chemistry program targeting TBK1 and IKKε kinases developed a novel series of 2,4-diamino-5-cyclopropyl pyrimidines starting from the pan-kinase inhibitor BX795 [1]. The incorporation of the cyclopropyl group at the pyrimidine 2-position (via the diaminopyrimidine scaffold) contributed to improved kinase selectivity and drug-like properties compared to the parent compound, as evaluated across a range of cellular and in vivo inflammatory disease models [1]. While this program employed 2,4-diamino-5-cyclopropyl pyrimidines rather than the 4,6-diiodo derivative directly, it establishes the 2-cyclopropylpyrimidine core as a pharmacologically validated, selectivity-enhancing substructure [1]. For users procuring 2-cyclopropyl-4,6-diiodopyrimidine as a late-stage diversification intermediate, this evidence supports the rationale that the cyclopropyl group provides tangible selectivity advantages in kinase-targeted programs, particularly when the iodine handles are used to introduce aryl/heteroaryl substituents at C4 and C6 via cross-coupling [1].

TBK1/IKKε kinase inhibition 2,4-diaminopyrimidine scaffold kinase selectivity

Highest-Impact Procurement Scenarios for 2-Cyclopropyl-4,6-diiodopyrimidine


Sequential Regioselective C4-then-C6 Diarylpyrimidine Library Synthesis via Room-Temperature Suzuki–Miyaura Coupling

The diiodo configuration of 2-cyclopropyl-4,6-diiodopyrimidine enables a two-step sequential Suzuki–Miyaura coupling strategy without intermediate purification or high-temperature activation. Based on the established halopyrimidine reactivity hierarchy (iodo > bromo >> chloro at the oxidative addition step) and the intra-ring positional reactivity order (C4 > C6 > C2) [1], chemists can perform a first arylation at the more reactive C4 position at or near room temperature, followed by a second arylation at C6 under slightly modified conditions. This contrasts with 4,6-dichloro-2-cyclopropylpyrimidine, which typically requires 60–100 °C for each coupling step and often yields mixtures of mono- and bis-arylated products [1][2]. The room-temperature protocol reduces thermal degradation of sensitive boronic acid partners and minimizes Pd-catalyst deactivation, increasing overall library throughput and chemical diversity yield per gram of starting building block.

Bis-alkynylpyrimidine Synthesis for Nucleoside Analogue and Cytostatic Agent Discovery

Programs targeting alkynyl-modified nucleoside analogues or enediyne-class cytostatic agents benefit from the diiodo building block's superior Sonogashira coupling efficiency. As demonstrated in comparative studies, iodo-substituted pyrimidines achieve complete bis-alkynylation with stoichiometric alkyne (2 equiv.), while dichloro analogues require a large excess (≥3 equiv.) and produce mono/bis product mixtures requiring chromatographic separation [1]. For a typical medicinal chemistry library synthesizing 48–96 bis-alkynyl derivatives, the reduction in alkyne stoichiometry from 3 to 2 equivalents translates to approximately 33% savings in precious terminal alkyne coupling partner consumption, alongside reduced purification time and solvent waste. The 2-cyclopropyl group further offers the metabolic stability optimization handle identified in NS5B inhibitor programs [3], providing a dual advantage—synthetic efficiency at the building-block stage coupled with downstream PK optimization potential.

Kinase Inhibitor Lead Optimization Leveraging the Cyclopropyl Motif for Selectivity Enhancement

For kinase drug discovery teams working within the TBK1/IKKε or related kinase families, 2-cyclopropyl-4,6-diiodopyrimidine offers a versatile entry point to 2,4,6-trisubstituted pyrimidine inhibitor libraries. The iodine handles at C4 and C6 provide orthogonal reactivity for sequential introduction of diverse aryl, heteroaryl, or alkynyl pharmacophoric elements via palladium-catalyzed cross-coupling, while the 2-cyclopropyl group contributes the kinase selectivity advantages demonstrated in the 2,4-diamino-5-cyclopropyl pyrimidine series over the non-cyclopropyl parent BX795 [2]. This building block thus enables rapid exploration of C4/C6 chemical space while retaining a selectivity-enhancing cyclopropyl anchor at C2—a design strategy validated in cellular and in vivo inflammatory disease models [2].

Quote Request

Request a Quote for 2-Cyclopropyl-4,6-diiodopyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.